molecular formula C8H3F3N2O B12441115 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12441115
M. Wt: 200.12 g/mol
InChI Key: IZLJIMFFPYRMAR-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trifluorobenzohydrazide with an appropriate nitrile oxide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is unique due to its combination of the trifluorophenyl group and the 1,2,4-oxadiazole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and toxicity profiles based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a five-membered heterocyclic ring that contributes to its bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis Methods

Recent studies have reported various synthetic pathways for creating oxadiazole derivatives. For instance, the synthesis of benzamide derivatives containing the 1,2,4-oxadiazole moiety has been explored to enhance antifungal activity .

Antifungal Properties

Research indicates that compounds featuring the 1,2,4-oxadiazole structure exhibit notable antifungal activities. In a study evaluating several derivatives, this compound demonstrated effective inhibition against various fungal strains. The efficacy was measured using the effective concentration (EC50) values:

CompoundEC50 (µg/mL)Activity Level
This compound14.44High
Pyraclostrobin81.4Standard
Other derivativesVariousModerate

These results suggest that the trifluorophenyl substitution significantly enhances antifungal potency compared to standard treatments .

Toxicity Assessment

The toxicity of this compound has been evaluated using zebrafish embryo models. The lethal concentration (LC50) was determined to be 20.58 mg/L. This indicates a low toxicity profile relative to other compounds tested .

Case Studies

In a recent investigation involving zebrafish embryos exposed to varying concentrations of the compound:

  • Mortality Rate : At concentrations exceeding 10 mg/L, mortality rates reached up to 90%.
  • Teratogenic Effects : Observations included decreased hatching rates and developmental abnormalities at higher concentrations.

These findings highlight the importance of assessing both efficacy and safety in drug development processes .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Fungal Growth : The oxadiazole ring system may interfere with essential metabolic pathways in fungi.
  • Interaction with Cellular Targets : Potential interactions with specific enzyme systems or cellular receptors could explain its broad-spectrum activity.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F3N2O/c9-5-1-4(2-6(10)7(5)11)8-12-3-14-13-8/h1-3H

InChI Key

IZLJIMFFPYRMAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC=N2

Origin of Product

United States

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